molecular formula C8H14Cl2N2OS B15305760 (4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride

(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride

Cat. No.: B15305760
M. Wt: 257.18 g/mol
InChI Key: ICBCVSIYUZDAIW-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride is a chemical compound with a complex structure that includes an aminophenyl group, an ethyl group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride typically involves multiple steps, starting with the preparation of the aminophenyl and ethyl groups, followed by their combination with the lambda6-sulfanone moiety. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency in production. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal reaction conditions throughout the process .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently and selectively .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminophenyl)(imino)methyl-lambda6-sulfanone
  • (4-Aminophenyl)(methyl)imino-lambda6-sulfanone
  • (4-Aminophenyl)(propyl)imino-lambda6-sulfanone

Uniqueness

(4-Aminophenyl)(ethyl)imino-lambda6-sulfanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H14Cl2N2OS

Molecular Weight

257.18 g/mol

IUPAC Name

4-(ethylsulfonimidoyl)aniline;dihydrochloride

InChI

InChI=1S/C8H12N2OS.2ClH/c1-2-12(10,11)8-5-3-7(9)4-6-8;;/h3-6,10H,2,9H2,1H3;2*1H

InChI Key

ICBCVSIYUZDAIW-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl

Origin of Product

United States

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